molecular formula C14H9N3O4 B11725147 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11725147
M. Wt: 283.24 g/mol
InChI Key: JQXWIOSLMWABPM-UHFFFAOYSA-N
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Description

2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a heterocyclic compound that features a furan ring substituted with a cyano group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with furan derivatives under specific conditions. One common method includes the use of a Knoevenagel condensation reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with a cyanoacetic acid derivative in the presence of a base such as piperidine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets such as bacterial enzymes, disrupting their normal function and leading to antibacterial effects. The nitrophenyl group may play a crucial role in binding to these targets, while the cyano group could be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
  • 2-Cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
  • 2-Cyano-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide

Uniqueness

2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. The presence of both the cyano and nitrophenyl groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18)

InChI Key

JQXWIOSLMWABPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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